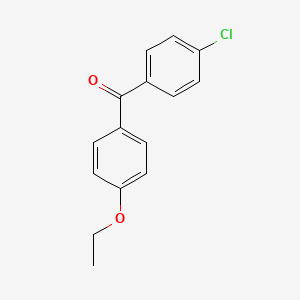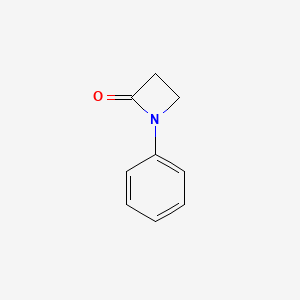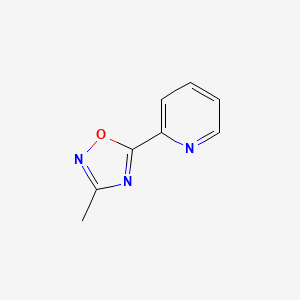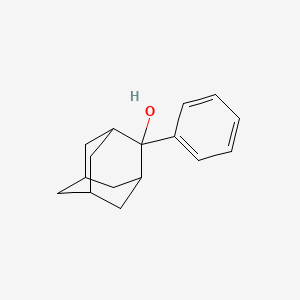
4-Chloro-4'-ethoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13ClO2 . It has a molecular weight of 260.71 g/mol . The IUPAC name for this compound is (4-chlorophenyl)- (4-ethoxyphenyl)methanone .
Synthesis Analysis
The synthesis of 4-Chloro-4’-ethoxybenzophenone has been reported in a study .
Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-ethoxybenzophenone includes a chlorine atom and an ethoxy group attached to different phenyl rings of a benzophenone . The InChI string representation of the molecule is InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12 (6-10-14)15 (17)11-3-7-13 (16)8-4-11/h3-10H,2H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-4’-ethoxybenzophenone are not detailed in the available literature, a study has reported the investigation of excited state transitions of a similar compound, 4-chloro-4’-propylbenzophenone .
Physical And Chemical Properties Analysis
4-Chloro-4’-ethoxybenzophenone has several computed properties. It has a molecular weight of 260.71 g/mol, an XLogP3-AA value of 4.2, and a topological polar surface area of 26.3 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and four rotatable bonds . The exact mass and monoisotopic mass of the compound are both 260.0604073 g/mol .
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
The synthesis and characterization of polymers involving 4-Chloro-4'-ethoxybenzophenone derivatives have been a significant area of research. For instance, the polycondensation of 2-hydroxy-4-ethoxybenzophenone with 1,3-butane diol, facilitated by polyphosphoric acid, led to the creation of specific resins. These resins were subsequently utilized to develop polymer-metal complexes with lanthanides (Ln III), which were characterized by a variety of analytical techniques and tested for their catalytic and antimicrobial properties. The synthesized polymer-metal complexes demonstrated significant efficiency as catalysts and antimicrobial agents, suggesting potential applications in various fields such as organic synthesis and biomedicine (Patel, Kapadia, & Joshi, 2009).
Phototransformation Studies
Phototransformation studies have also been conducted on similar compounds, which could provide insights into the behavior of 4-Chloro-4'-ethoxybenzophenone under light exposure. For example, the phototransformation of 4-chloro-2-methylphenol in water, particularly in the presence of humic substances, was studied to understand its degradation pathways and products under different lighting conditions. Such research helps in understanding the environmental fate of chlorinated organic compounds and their potential transformations into more or less harmful substances (Vialaton, Richard, Baglio, & Payá-pérez, 1998).
Environmental Impact and Degradation
Research on the stability and degradation of UV filters in chlorinated water has implications for understanding the environmental impact of 4-Chloro-4'-ethoxybenzophenone. Studies on compounds like 2-hydroxy-4-methoxybenzophenone (BP-3) in chlorinated water revealed significant degradation and the formation of halogenated by-products. Such investigations highlight the potential environmental and health risks associated with the use of UV filters and their by-products in aquatic environments, which could extend to compounds like 4-Chloro-4'-ethoxybenzophenone (Negreira, Canosa, Rodríguez, Ramil, Rubí, & Cela, 2008).
Propiedades
IUPAC Name |
(4-chlorophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCDWCVSBFUOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351893 |
Source


|
| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-ethoxybenzophenone | |
CAS RN |
71783-49-8 |
Source


|
| Record name | 4-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)










